molecular formula C15H23BN2O3 B13935978 2-(3-methoxyazetidin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

2-(3-methoxyazetidin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B13935978
M. Wt: 290.17 g/mol
InChI Key: VQGJKADWSZKUGZ-UHFFFAOYSA-N
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Description

2-(3-methoxyazetidin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a complex organic compound that features a pyridine ring substituted with a methoxyazetidine group and a dioxaborolane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyazetidin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the pyridine core: Starting with a suitable pyridine precursor, functional groups are introduced through electrophilic or nucleophilic substitution reactions.

    Introduction of the methoxyazetidine group: This step might involve the reaction of the pyridine derivative with a methoxyazetidine reagent under specific conditions, such as the presence of a base or catalyst.

    Attachment of the dioxaborolane group: The final step could involve the coupling of the pyridine derivative with a dioxaborolane reagent, possibly using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxyazetidin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form new functional groups.

    Reduction: Reduction reactions could be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a pyridine derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated compound.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in catalysis.

    Medicine: Could be explored for its pharmacological properties and potential therapeutic uses.

    Industry: May be used in the production of advanced materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-methoxyazetidin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine would depend on its specific application. In catalysis, it might act as a ligand that facilitates the formation of active catalytic species. In biological systems, it could interact with specific molecular targets, such as enzymes or receptors, to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3-methoxyazetidin-1-yl)pyridine: Lacks the dioxaborolane group, which might affect its reactivity and applications.

    4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Lacks the methoxyazetidine group, which could influence its chemical properties and uses.

Uniqueness

The presence of both the methoxyazetidine and dioxaborolane groups in 2-(3-methoxyazetidin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine makes it unique compared to similar compounds

Properties

Molecular Formula

C15H23BN2O3

Molecular Weight

290.17 g/mol

IUPAC Name

2-(3-methoxyazetidin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C15H23BN2O3/c1-14(2)15(3,4)21-16(20-14)11-6-7-17-13(8-11)18-9-12(10-18)19-5/h6-8,12H,9-10H2,1-5H3

InChI Key

VQGJKADWSZKUGZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N3CC(C3)OC

Origin of Product

United States

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